molecular formula C22H32O3 B173498 rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester CAS No. 120674-74-0

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester

Cat. No.: B173498
CAS No.: 120674-74-0
M. Wt: 344.5 g/mol
InChI Key: LOIJVPAEVNFVAS-JQVQEMKWSA-N
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Description

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester: is a derivative of all-trans Retinoic Acid, which is a metabolite of Vitamin A. This compound is known for its role in regulating cellular growth and differentiation, making it significant in various biological and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester typically involves the esterification of all-trans Retinoic Acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards is common to prevent contamination and ensure product quality.

Chemical Reactions Analysis

Types of Reactions: rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester is widely used in scientific research due to its role in cellular growth and differentiation. Some of its applications include:

Mechanism of Action

The compound exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs). This binding activates the receptors, which then regulate the expression of genes involved in cellular growth, differentiation, and apoptosis. The pathways involved include the retinoic acid signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis .

Comparison with Similar Compounds

Uniqueness: rac all-trans 3-Hydroxy Retinoic Acid Ethyl Ester is unique due to the presence of the hydroxyl group, which can undergo various chemical modifications. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-7-25-21(24)13-17(3)10-8-9-16(2)11-12-20-18(4)14-19(23)15-22(20,5)6/h8-13,19,23H,7,14-15H2,1-6H3/b10-8+,12-11+,16-9+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIJVPAEVNFVAS-JQVQEMKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CC(CC1(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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